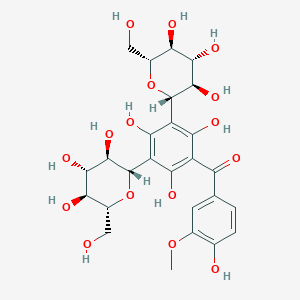
Glomeratide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glomeratide A is a benzophenone C-glucoside compound known for its hepatoprotective properties. It has shown significant protective effects against d-galactosamine-induced hepatotoxicity in rat liver epithelial stem-like cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Glomeratide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucoside moiety.
Reduction: This reaction can affect the carbonyl group on the benzophenone structure.
Substitution: This reaction can occur on the aromatic rings of the benzophenone
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Glomeratide A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and benzophenone derivatives.
Biology: Investigated for its protective effects on liver cells and potential therapeutic applications.
Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.
Mécanisme D'action
Glomeratide A exerts its hepatoprotective effects by targeting specific molecular pathways. It protects liver cells from d-galactosamine-induced toxicity by modulating oxidative stress and inflammatory responses. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone C-glucosides: Other compounds in this class also exhibit hepatoprotective properties.
Polyphenols: Compounds like resveratrol and quercetin share similar antioxidant and protective effects
Uniqueness
Glomeratide A is unique due to its specific glycosylation pattern and its potent hepatoprotective effects. Its ability to protect liver cells from d-galactosamine-induced toxicity sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C26H32O16 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
(4-hydroxy-3-methoxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C26H32O16/c1-40-9-4-7(2-3-8(9)29)15(30)12-18(33)13(25-23(38)21(36)16(31)10(5-27)41-25)20(35)14(19(12)34)26-24(39)22(37)17(32)11(6-28)42-26/h2-4,10-11,16-17,21-29,31-39H,5-6H2,1H3/t10-,11-,16-,17-,21+,22+,23-,24-,25+,26+/m1/s1 |
Clé InChI |
SPUNWOKDIZRYJZ-CFIYEIEJSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


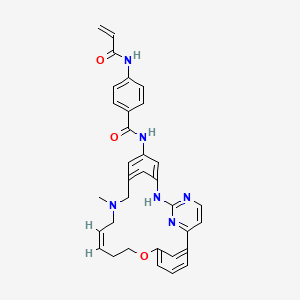
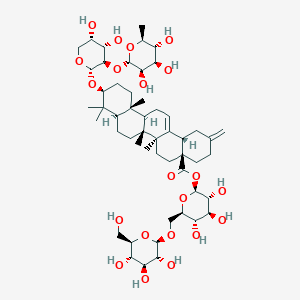
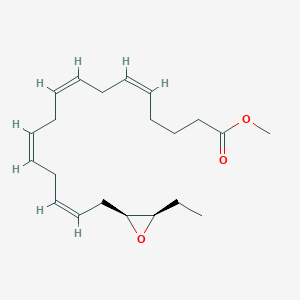
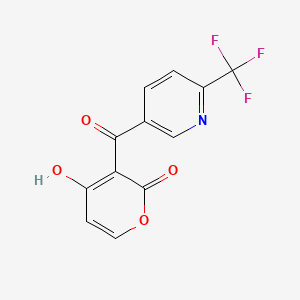
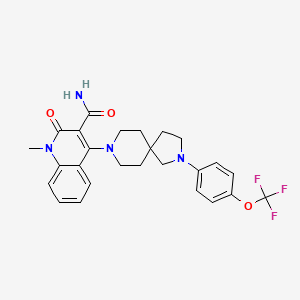
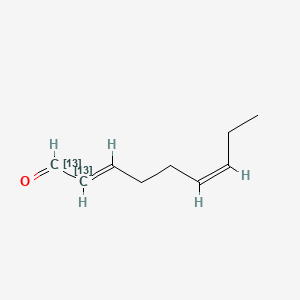
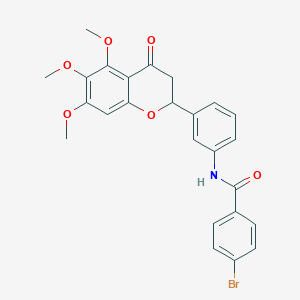

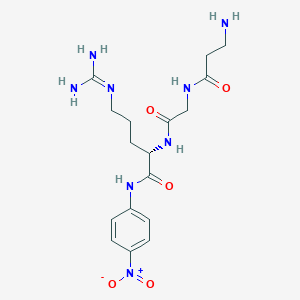
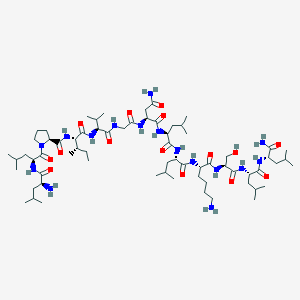
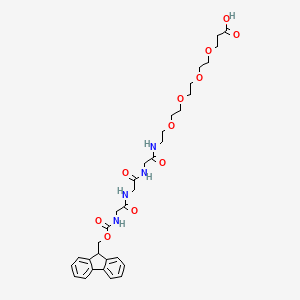
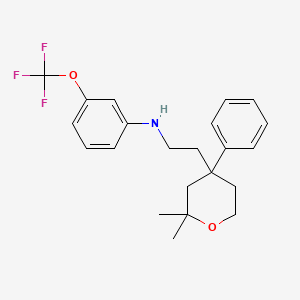
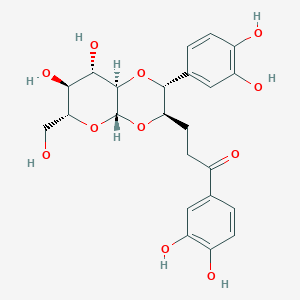
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
